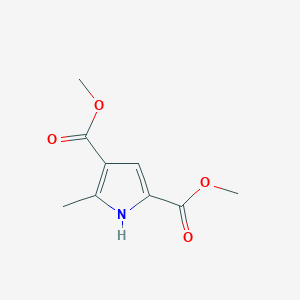
1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine (abbreviated as 4-AB-4-DPMP) is a synthetic organic compound with a wide range of applications in scientific research. 4-AB-4-DPMP is a piperazine derivative with a piperazine ring fused to a diphenylmethyl group and an aminobutyl side chain. This compound is used in a variety of studies, including studies of biological activity, drug design, and chemical synthesis. In
Scientific Research Applications
1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine has a wide range of applications in scientific research. It has been used in studies of biological activity, drug design, and chemical synthesis. In particular, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals in the brain. In addition, this compound has been used in studies of the effects of drugs on the central nervous system, as well as in studies of the mechanism of action of certain drugs.
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine is not yet fully understood. However, it is believed that this compound binds to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in an increase in nerve signal transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have a variety of effects, including an increase in the concentration of acetylcholine in the synaptic cleft, an increase in the activity of the enzyme acetylcholinesterase, and an increase in the activity of other neurotransmitters. In addition, this compound may also have an effect on the metabolism of other compounds, such as amino acids and lipids.
Advantages and Limitations for Lab Experiments
1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. In addition, this compound is relatively inexpensive and can be obtained in large quantities. However, this compound has some limitations. For example, it is not very soluble in water, making it difficult to use in certain experiments. In addition, this compound is not very stable in acidic or basic solutions, making it unsuitable for certain types of experiments.
Future Directions
There are several potential future directions for the use of 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine in scientific research. For example, further studies could be conducted to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. In addition, further studies could be conducted to explore the potential therapeutic applications of this compound, such as its use as a drug for the treatment of neurological disorders. Finally, further studies could be conducted to explore the potential uses of this compound in other areas, such as drug design and chemical synthesis.
Synthesis Methods
1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine is synthesized by a two-step process. In the first step, a condensation reaction is carried out between 4-amino-N,N-diphenylbutanamide and diphenylmethyl chloride. This reaction results in the formation of 4-amino-4-(diphenylmethyl)piperazine. In the second step, the product is then treated with a base, such as sodium hydroxide, to form the desired compound, this compound.
properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c22-13-7-8-14-23-15-17-24(18-16-23)21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21H,7-8,13-18,22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMZTYPXRYZENQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553291 |
Source


|
| Record name | 4-[4-(Diphenylmethyl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101620-10-4 |
Source


|
| Record name | 4-[4-(Diphenylmethyl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)





![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)


![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B180472.png)
![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)


